Tautomeric Equilibrium: Electron-Withdrawing Benzoyl Shifts 1H/2H Ratio vs. 5-Phenyltetrazole
For para-substituted 5-phenyltetrazoles, the annular tautomeric equilibrium log KT (KT = [1H]/[2H]) correlates linearly with Hammett σ values; the parent 5-phenyltetrazole (σp = 0) strongly favours the 1H-tautomer, whereas electron-withdrawing substituents displace the equilibrium toward the 2H-form. The benzoyl group (σp ≈ +0.43) therefore shifts the 1H/2H ratio measurably toward 2H compared with unsubstituted 5-phenyltetrazole, a difference confirmed by ¹³C NMR and dipole moment analysis [1]. The altered tautomer population directly affects hydrogen-bonding geometry, metal-coordination behaviour, and N-alkylation site preference.
| Evidence Dimension | 1H/2H tautomer ratio (log KT) dependence on substituent |
|---|---|
| Target Compound Data | 5-Benzoyl substituent: σp ≈ +0.43; equilibrium shifted toward 2H-form relative to parent |
| Comparator Or Baseline | 5-Phenyl-2H-tetrazole: σp = 0; 1H-tautomer strongly predominant |
| Quantified Difference | Directional shift quantified via Hammett correlation (log KT linear with σ); exact KT not reported for benzoyl derivative |
| Conditions | ¹³C NMR in DMSO‑d₆ and dioxane; dipole moment measurements in benzene |
Why This Matters
Tautomeric state governs NH hydrogen-bond donor positioning, metal-coordination geometry, and the regiochemical outcome of N-functionalisation—critical parameters for users designing tetrazole-containing ligands, catalysts, or prodrugs.
- [1] Butler, R. N.; Garvin, V. C.; Lumbroso, H.; Liégeois, C. J. Chem. Soc., Perkin Trans. 2, 1984, 721–725. View Source
